Nirogacestat

Catalog No.
S537258
CAS No.
1290543-63-3
M.F
C27H41F2N5O
M. Wt
489.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nirogacestat

CAS Number

1290543-63-3

Product Name

Nirogacestat

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide

Molecular Formula

C27H41F2N5O

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1

InChI Key

VFCRKLWBYMDAED-REWPJTCUSA-N

SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

PF-03084014; PF03084014; PF 03084014; PF-3084014; PF3084014; PF 3084014; Nirogacestat

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F

Description

The exact mass of the compound Nirogacestat is 489.32792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Desmoid tumors are rare aggressive tumors that arise from connective tissue. Notch signaling plays a vital role in cell fate decisions and has been implicated in the development and progression of desmoid tumors. Nirogacestat works by binding to the gamma secretase enzyme, preventing it from cleaving Notch receptors. This inhibition disrupts Notch signaling, potentially leading to the suppression of tumor growth and survival [].

Clinical Trials

The most significant scientific research on Nirogacestat comes from the phase 3 DeFi clinical trial (NCT03785964). This double-blind, placebo-controlled study evaluated the efficacy and safety of Nirogacestat in patients with progressive desmoid tumors. The results were highly promising, demonstrating that Nirogacestat significantly reduced the risk of disease progression or death by 71% compared to placebo []. This finding led to the FDA approval of Nirogacestat for the treatment of adult patients with desmoid tumors in November 2023 [].

Ongoing Research

While Nirogacestat has shown great promise in desmoid tumors, scientific research continues to explore its potential applications. Ongoing research efforts might investigate:

  • Combination therapies: Combining Nirogacestat with other targeted therapies or chemotherapy to improve treatment outcomes.
  • Other tumor types: Evaluating the efficacy of Nirogacestat in other cancers where Notch signaling is dysregulated.
  • Long-term effects: Studying the long-term safety and efficacy of Nirogacestat in desmoid tumors.

Nirogacestat, marketed under the brand name Ogsiveo, is a selective gamma secretase inhibitor primarily indicated for the treatment of desmoid tumors. These tumors are rare, locally aggressive, and often recur, making effective treatment essential. Nirogacestat operates by inhibiting the gamma secretase enzyme, which is crucial for the proteolytic activation of the Notch receptor pathway—a pathway implicated in tumor growth when dysregulated . The compound is chemically identified as (S)-2-(((S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide dihydrobromide, with a molecular formula of C27H43Br2F2N5O and a molecular weight of 651.48 g/mol .

Nirogacestat works by selectively inhibiting gamma secretase, an enzyme crucial for the Notch signaling pathway. The Notch pathway regulates cell fate decisions, including proliferation, differentiation, and survival. By inhibiting gamma secretase, Nirogacestat prevents the cleavage of Notch receptor proteins, thereby blocking the downstream signaling cascade essential for desmoid tumor growth [].

Clinical trials have shown that Nirogacestat is generally well-tolerated. However, some common side effects include diarrhea, ovarian toxicity, rash, nausea, fatigue, and mouth sores []. More research is needed to fully understand the long-term safety profile of Nirogacestat.

Nirogacestat exhibits significant biological activity against desmoid tumors. In clinical trials, it demonstrated a marked improvement in progression-free survival compared to placebo. For instance, in a pivotal phase 3 trial, patients receiving nirogacestat experienced a 76% likelihood of being event-free at two years compared to 44% for those on placebo . Common side effects include diarrhea, nausea, fatigue, and ovarian dysfunction in women of childbearing potential .

Nirogacestat is primarily used for treating desmoid tumors that are unresectable or have recurred after surgery. Its approval by the United States Food and Drug Administration in November 2023 marked it as the first treatment specifically approved for this indication . Ongoing research is exploring its efficacy in combination with other therapies for different types of cancers, including multiple myeloma .

Nirogacestat is metabolized predominantly by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway can be influenced by other drugs that inhibit or induce CYP3A activity. Strong or moderate inhibitors can increase nirogacestat exposure and potentially lead to adverse effects, while inducers may reduce its effectiveness . Additionally, gastric acid-reducing agents can decrease its serum concentrations due to its poor solubility at higher pH levels .

Several compounds share pharmacological properties with nirogacestat as gamma secretase inhibitors or are involved in similar pathways:

Compound NameMechanism of ActionIndicationsUnique Features
DAPTGamma secretase inhibitorVarious cancersNon-selective; broader application
LY411575Gamma secretase inhibitorAlzheimer's disease researchPrimarily studied for neurodegeneration
PF-03084014Similar structure; gamma secretase inhibitorDesmoid tumorsPredecessor compound studied before nirogacestat

Nirogacestat's selectivity for certain pathways differentiates it from these compounds, making it particularly effective for desmoid tumors while minimizing off-target effects seen with less selective inhibitors like DAPT .

Spectroscopic Analysis (Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Diffraction)

Nirogacestat has been extensively characterized using multiple spectroscopic techniques that provide comprehensive structural information. The compound exhibits a complex molecular architecture with two defined stereocenters, both in the S configuration, contributing to its specific three-dimensional structure and biological activity [1].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy represents the primary tool for structural elucidation of nirogacestat. The predicted proton Nuclear Magnetic Resonance spectrum, available through computational modeling, indicates characteristic chemical shifts that correspond to the various functional groups present in the molecule [2]. The spectrum is typically acquired in deuterated chloroform solvent at 500 megahertz, providing high-resolution data for detailed structural assignment [2]. The chemical shift patterns reflect the presence of difluorinated tetrahydronaphthalene system, the imidazole ring, and the pentanamide chain, each contributing distinct spectroscopic signatures.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, offering insights into the carbon framework of the molecule [3] [4]. This technique is particularly valuable for confirming the presence and environment of the 27 carbon atoms in the molecular structure. The Carbon-13 spectrum reveals the characteristic chemical shifts of aromatic carbons in the difluorinated naphthalene system, the heterocyclic carbons of the imidazole ring, and the aliphatic carbons of the side chains.

Solid-state Carbon-13 Nuclear Magnetic Resonance spectroscopy using cross-polarization magic angle spinning has been employed for the characterization of crystalline forms, particularly Form NT1 of the dihydrobromide salt [5] [3] [4]. This technique provides specific chemical shift data at 17.0, 27.9, 55.4, 115.3, 133.3, and 165.6 parts per million, with chemical shift absolute differences from a reference peak at 57.4 parts per million of 40.4, 29.5, 2.0, 57.9, 75.9, and 108.2 parts per million [5]. This solid-state analysis is crucial for understanding the molecular environment in the crystalline state and confirming structural integrity during polymorphic transitions.

Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry confirms the molecular composition of nirogacestat through the detection of the protonated molecular ion. The molecular ion peak appears at mass-to-charge ratio 490.3352, corresponding to the theoretical molecular weight of 489.3355 daltons for the protonated species . This technique provides unambiguous confirmation of the molecular formula C27H41F2N5O and serves as a definitive identification method for the compound.

Fragmentation patterns observed in tandem mass spectrometry experiments reveal characteristic breakdown products that provide insights into the structural stability and fragmentation pathways of the molecule. These fragmentation studies are particularly valuable for understanding the behavior of the compound under ionization conditions and for developing analytical methods for pharmaceutical applications.

X-ray Diffraction Studies

X-ray powder diffraction represents a fundamental technique for the characterization of crystalline forms of nirogacestat salts. Multiple polymorphic forms have been identified and characterized through their distinctive diffraction patterns [5] [7]. Each crystalline form exhibits unique peak positions and intensities that serve as fingerprints for phase identification and purity assessment.

The monohydrobromide salt (Form NHBr1) displays characteristic diffraction peaks at 6.5, 11.5, 17.9, 20.6, and 27.1 degrees two-theta, with additional peaks at 14.3, 15.0, 16.6, and 23.9 degrees two-theta [5] [7]. The absence of peaks in specific regions (0 to 6.0 degrees and 7.0 to 7.5 degrees two-theta) provides additional confirmation of this specific polymorphic form.

The dihydrobromide salt (Form NT1) exhibits a distinctly different diffraction pattern with peaks at 10.9, 21.2, 24.5, 26.0, and 27.4 degrees two-theta [5] [7]. This form shows exceptional stability under various stress conditions and represents the most thermodynamically stable form identified to date.

Thermodynamic Stability and Solubility Profiling

The thermodynamic properties of nirogacestat are fundamentally influenced by its molecular structure and the specific salt form employed. The free base exhibits a molecular weight of 489.64 grams per mole, while the commercially relevant hydrobromide salt has a molecular weight of 651.48 grams per mole [1] [8] [9]. The compound possesses two ionizable centers with dissociation constants of 5.77 and 7.13, indicating moderate basicity that significantly influences its solubility behavior [9].

Aqueous Solubility Characteristics

The solubility profile of nirogacestat demonstrates pronounced pH dependency, a characteristic that has important implications for pharmaceutical formulation and bioavailability. The hydrobromide salt exhibits an aqueous solubility of 11.4 milligrams per milliliter at 25 degrees Celsius, producing a solution with a pH of 4.4 [9]. This relatively acidic pH reflects the protonation state of the basic nitrogen centers in the molecule.

Under low pH conditions, the compound demonstrates high solubility due to the protonation of basic functional groups, which enhances water solubility through increased ionic character [9]. However, at pH values greater than 6.0, the solubility decreases significantly as the molecule transitions to its less ionized, more lipophilic form [9]. This pH-dependent solubility behavior is crucial for understanding the compound's behavior in biological systems and for formulation development.

Organic Solvent Solubility

Nirogacestat exhibits favorable solubility in organic solvents commonly used in pharmaceutical research and formulation. In dimethyl sulfoxide, the compound shows solubility ranging from 25 to 97 milligrams per milliliter, depending on the preparation method and purity [10] [11] [12]. Similarly, ethanol provides excellent solubility at 97 milligrams per milliliter [12]. The compound is essentially insoluble in water when not in salt form, reflecting its lipophilic character with a calculated logarithm of partition coefficient of 4.7864 [13].

Thermal Stability Assessment

Thermogravimetric analysis reveals important information about the thermal stability and decomposition behavior of different polymorphic forms. The most stable dihydrobromide form (Form NT1) demonstrates exceptional thermal stability, remaining stable under heating up to 100 degrees Celsius without decomposition or phase transition [5] [7]. This thermal stability is critical for manufacturing processes and long-term storage stability.

Differential scanning calorimetry studies provide insights into phase transitions and thermal events. While specific melting point data for nirogacestat is not readily available in the literature [14], thermal analysis techniques can identify glass transition temperatures, crystallization events, and decomposition temperatures that are essential for understanding the compound's behavior under various thermal conditions.

Environmental Stability

Stability studies under various environmental conditions demonstrate that the dihydrobromide salt (Form NT1) maintains its crystalline integrity under diverse stress conditions. The compound remains stable for at least one year at room temperature and shows remarkable resistance to humidity-induced changes [5] [7]. Stability has been confirmed at relative humidity levels of 20%, 40%, 60%, and 80% for at least seven days, and extended stability at 60% relative humidity at 25 degrees Celsius and 75% relative humidity at 40 degrees Celsius for at least six months [5] [7].

Solid-State Polymorphism and Crystallographic Studies

The solid-state behavior of nirogacestat represents a complex landscape of multiple crystalline forms, each with distinct physicochemical properties that influence pharmaceutical performance. Five major polymorphic forms have been identified and characterized, representing different salt forms that offer varying advantages for pharmaceutical development [5] [7].

Polymorphic Form Characterization

The monohydrobromide salt (Form NHBr1) represents an anhydrous crystalline form with high mechanical and thermal stability [5] [7]. This form demonstrates resistance to grinding-induced amorphization, pressure-induced phase transitions, and thermal degradation. The crystalline structure, as evidenced by X-ray powder diffraction, shows well-defined peak positions that indicate a highly ordered crystal lattice with minimal defects or disorder.

The dihydrobromide salt (Form NT1) emerges as the most thermodynamically stable form among all identified polymorphs [5] [7]. This form exhibits extraordinary stability under all tested stress conditions, including mechanical grinding, high pressure application, elevated temperature exposure, and extreme humidity conditions. The enhanced stability of this form likely arises from optimal intermolecular interactions within the crystal lattice, including hydrogen bonding networks and van der Waals interactions that stabilize the three-dimensional structure.

The hydrochloride salt (Form NHCl1) provides an alternative anhydrous form with its own distinct crystal structure [5] [7]. While detailed stability data for this form are limited, the X-ray diffraction pattern indicates a well-ordered crystalline structure that differs significantly from the bromide salts.

Hydrated Polymorphic Forms

The sulfate salt (Form NS1) and citrate salt (Form NCT1) represent hydrated crystalline forms that incorporate water molecules into their crystal structures [5] [7]. These hydrated forms demonstrate different solubility and stability profiles compared to their anhydrous counterparts. The presence of water molecules in the crystal lattice can influence the dissolution behavior and may provide advantages in specific formulation contexts.

The crystal structures of these hydrated forms likely involve water molecules that participate in hydrogen bonding networks, contributing to the overall stability of the crystal lattice. However, the presence of water also introduces potential stability concerns related to dehydration under low humidity conditions or elevated temperatures.

Crystallographic Structure-Property Relationships

The relationship between crystal structure and physicochemical properties is evident in the varying stability profiles of different polymorphic forms. The superior stability of Form NT1 can be attributed to optimal molecular packing that minimizes conformational strain and maximizes intermolecular interactions [5] [7]. The crystal structure likely features efficient space filling and strong intermolecular contacts that resist external perturbations.

Solid-state Nuclear Magnetic Resonance spectroscopy provides valuable insights into the molecular environment within the crystal lattice. The characteristic chemical shifts observed for Form NT1 indicate specific conformational states and intermolecular interactions that contribute to the exceptional stability of this form [5] [3] [4]. The chemical shift data suggest well-defined molecular conformations with minimal dynamic motion, consistent with a highly stable crystalline structure.

Processing and Manufacturing Considerations

The identification of multiple stable polymorphic forms provides flexibility for pharmaceutical manufacturing and formulation development. The mechanical stability of several forms, particularly Form NHBr1 and Form NT1, suggests that these materials can withstand typical pharmaceutical processing operations such as milling, compression, and granulation without undergoing undesirable phase transitions [5] [7].

The stability under various environmental conditions ensures that these crystalline forms can maintain their integrity during storage and handling. This stability is particularly important for pharmaceutical applications where consistent performance over extended storage periods is essential.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

489.32791727 g/mol

Monoisotopic Mass

489.32791727 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QZ62892OFJ

Drug Indication

Nirogacestat is indicated for adult patients with progressing desmoid tumors who require systemic treatment.

Mechanism of Action

Nirogacestat is a gamma secretase inhibitor that blocks proteolytic activation of the Notch receptor. When dysregulated, Notch can activate pathways that contribute to tumor growth.

Absorption Distribution and Excretion

The following pharmacokinetics parameters in patients with desmoid tumors were calculated as follows: Cmax (508 (62) ng/mL), AUC0-tau (u 3370 (58) ng·h/mL), time to steady state (6 days), and Tmax (1.5 (0.5, 6.5) hours).
Nirogacestat is excreted mostly in feces (38%) and urine 17%, with less than 1% of the unchanged drug remains in the urine. It can also be eliminated through expired air (9.7%).
The apparent volume of distribution [Mean (%CV)] of nirogacestat is 1430 (65) L.
The apparent systemic clearance [Mean (%CV)] of nirogacestat is 45 (58) L/hr.

Metabolism Metabolites

Nirogacestat is expected to be metabolized primarily through the N-dealkylation via CYP3A4 (85%), with the involvement of CYP3A4, CYP2C19, CYP2C9, and CYP2D6 in a minor secondary pathway.

Wikipedia

Nirogacestat

Biological Half Life

The terminal elimination half-life [Mean (%CV)] of nirogacestat is 23 (37) hr .

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Locatelli MA, Aftimos P, Dees EC, LoRusso PM, Pegram MD, Awada A, Huang B, Cesari R, Jiang Y, Shaik MN, Kern KA, Curigliano G. Phase I study of the gamma secretase inhibitor PF-03084014 in combination with docetaxel in patients with advanced triple-negative breast cancer. Oncotarget. 2016 Nov 30. doi: 10.18632/oncotarget.13727. [Epub ahead of print] PubMed PMID: 27906684.
2: Cui D, Dai J, Keller JM, Mizokami A, Xia S, Keller ET. Notch Pathway Inhibition Using PF-03084014, a γ-Secretase Inhibitor (GSI), Enhances the Antitumor Effect of Docetaxel in Prostate Cancer. Clin Cancer Res. 2015 Oct 15;21(20):4619-29. doi: 10.1158/1078-0432.CCR-15-0242. PubMed PMID: 26202948; PubMed Central PMCID: PMC4609279.
3: Zhang CC, Yan Z, Giddabasappa A, Lappin PB, Painter CL, Zhang Q, Li G, Goodman J, Simmons B, Pascual B, Lee J, Levkoff T, Nichols T, Xie Z. Comparison of dynamic contrast-enhanced MR, ultrasound and optical imaging modalities to evaluate the antiangiogenic effect of PF-03084014 and sunitinib. Cancer Med. 2014 Jun;3(3):462-71. doi: 10.1002/cam4.215. PubMed PMID: 24573979; PubMed Central PMCID: PMC4101737.
4: Messersmith WA, Shapiro GI, Cleary JM, Jimeno A, Dasari A, Huang B, Shaik MN, Cesari R, Zheng X, Reynolds JM, English PA, McLachlan KR, Kern KA, LoRusso PM. A Phase I, dose-finding study in patients with advanced solid malignancies of the oral γ-secretase inhibitor PF-03084014. Clin Cancer Res. 2015 Jan 1;21(1):60-7. doi: 10.1158/1078-0432.CCR-14-0607. PubMed PMID: 25231399.
5: López-Guerra M, Xargay-Torrent S, Rosich L, Montraveta A, Roldán J, Matas-Céspedes A, Villamor N, Aymerich M, López-Otín C, Pérez-Galán P, Roué G, Campo E, Colomer D. The γ-secretase inhibitor PF-03084014 combined with fludarabine antagonizes migration, invasion and angiogenesis in NOTCH1-mutated CLL cells. Leukemia. 2015 Jan;29(1):96-106. doi: 10.1038/leu.2014.143. PubMed PMID: 24781018.
6: Carol H, Maris JM, Kang MH, Reynolds CP, Kolb EA, Gorlick R, Keir ST, Wu J, Kurmasheva RT, Houghton PJ, Smith MA, Lock RB, Lyalin D. Initial testing (stage 1) of the notch inhibitor PF-03084014, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2014 Aug;61(8):1493-6. doi: 10.1002/pbc.25026. Erratum in: Pediatr Blood Cancer. 2014 Sep;61(9):1716. Lyalin, Dmitry [added]. PubMed PMID: 24664981; PubMed Central PMCID: PMC4225044.
7: Arcaroli JJ, Quackenbush KS, Purkey A, Powell RW, Pitts TM, Bagby S, Tan AC, Cross B, McPhillips K, Song EK, Tai WM, Winn RA, Bikkavilli K, Vanscoyk M, Eckhardt SG, Messersmith WA. Tumours with elevated levels of the Notch and Wnt pathways exhibit efficacy to PF-03084014, a γ-secretase inhibitor, in a preclinical colorectal explant model. Br J Cancer. 2013 Aug 6;109(3):667-75. doi: 10.1038/bjc.2013.361. PubMed PMID: 23868008; PubMed Central PMCID: PMC3738122.
8: Zhang CC, Yan Z, Zong Q, Fang DD, Painter C, Zhang Q, Chen E, Lira ME, John-Baptiste A, Christensen JG. Synergistic effect of the γ-secretase inhibitor PF-03084014 and docetaxel in breast cancer models. Stem Cells Transl Med. 2013 Mar;2(3):233-42. doi: 10.5966/sctm.2012-0096. PubMed PMID: 23408105; PubMed Central PMCID: PMC3659764.
9: Zhang CC, Pavlicek A, Zhang Q, Lira ME, Painter CL, Yan Z, Zheng X, Lee NV, Ozeck M, Qiu M, Zong Q, Lappin PB, Wong A, Rejto PA, Smeal T, Christensen JG. Biomarker and pharmacologic evaluation of the γ-secretase inhibitor PF-03084014 in breast cancer models. Clin Cancer Res. 2012 Sep 15;18(18):5008-19. doi: 10.1158/1078-0432.CCR-12-1379. PubMed PMID: 22806875.
10: Samon JB, Castillo-Martin M, Hadler M, Ambesi-Impiobato A, Paietta E, Racevskis J, Wiernik PH, Rowe JM, Jakubczak J, Randolph S, Cordon-Cardo C, Ferrando AA. Preclinical analysis of the γ-secretase inhibitor PF-03084014 in combination with glucocorticoids in T-cell acute lymphoblastic leukemia. Mol Cancer Ther. 2012 Jul;11(7):1565-75. doi: 10.1158/1535-7163.MCT-11-0938. PubMed PMID: 22504949; PubMed Central PMCID: PMC3392513.
11: Wei P, Walls M, Qiu M, Ding R, Denlinger RH, Wong A, Tsaparikos K, Jani JP, Hosea N, Sands M, Randolph S, Smeal T. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design. Mol Cancer Ther. 2010 Jun;9(6):1618-28. doi: 10.1158/1535-7163.MCT-10-0034. PubMed PMID: 20530712.
12: Papayannidis C, DeAngelo DJ, Stock W, Huang B, Shaik MN, Cesari R, Zheng X, Reynolds JM, English PA, Ozeck M, Aster JC, Kuo F, Huang D, Lira PD, McLachlan KR, Kern KA, Garcia-Manero G, Martinelli G. A Phase 1 study of the novel gamma-secretase inhibitor PF-03084014 in patients with T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma. Blood Cancer J. 2015 Sep 25;5:e350. doi: 10.1038/bcj.2015.80. PubMed PMID: 26407235; PubMed Central PMCID: PMC4648526.
13: Shang H, Braggio D, Lee YJ, Al Sannaa GA, Creighton CJ, Bolshakov S, Lazar AJ, Lev D, Pollock RE. Targeting the Notch pathway: A potential therapeutic approach for desmoid tumors. Cancer. 2015 Nov 15;121(22):4088-96. doi: 10.1002/cncr.29564. PubMed PMID: 26349011; PubMed Central PMCID: PMC4635059.
14: Wang K, Zhang Q, Li D, Ching K, Zhang C, Zheng X, Ozeck M, Shi S, Li X, Wang H, Rejto P, Christensen J, Olson P. PEST domain mutations in Notch receptors comprise an oncogenic driver segment in triple-negative breast cancer sensitive to a γ-secretase inhibitor. Clin Cancer Res. 2015 Mar 15;21(6):1487-96. doi: 10.1158/1078-0432.CCR-14-1348. PubMed PMID: 25564152.
15: Yabuuchi S, Pai SG, Campbell NR, de Wilde RF, De Oliveira E, Korangath P, Streppel MM, Rasheed ZA, Hidalgo M, Maitra A, Rajeshkumar NV. Notch signaling pathway targeted therapy suppresses tumor progression and metastatic spread in pancreatic cancer. Cancer Lett. 2013 Jul 10;335(1):41-51. doi: 10.1016/j.canlet.2013.01.054. PubMed PMID: 23402814; PubMed Central PMCID: PMC3665739.
16: Arcaroli JJ, Powell RW, Varella-Garcia M, McManus M, Tan AC, Quackenbush KS, Pitts TM, Gao D, Spreafico A, Dasari A, Touban BM, Messersmith WA. ALDH+ tumor-initiating cells exhibiting gain in NOTCH1 gene copy number have enhanced regrowth sensitivity to a γ-secretase inhibitor and irinotecan in colorectal cancer. Mol Oncol. 2012 Jun;6(3):370-81. doi: 10.1016/j.molonc.2012.03.004. PubMed PMID: 22521243; PubMed Central PMCID: PMC4033713.
17: Aguirre SA, Liu L, Hosea NA, Scott W, May JR, Burns-Naas LA, Randolph S, Denlinger RH, Han B. Intermittent oral coadministration of a gamma secretase inhibitor with dexamethasone mitigates intestinal goblet cell hyperplasia in rats. Toxicol Pathol. 2014;42(2):422-34. doi: 10.1177/0192623313486315. PubMed PMID: 23651588.
18: Samore WR, Gondi CS. Brief overview of selected approaches in targeting pancreatic adenocarcinoma. Expert Opin Investig Drugs. 2014 Jun;23(6):793-807. doi: 10.1517/13543784.2014.902933. Review. PubMed PMID: 24673265.
19: Kaur G, Reinhart RA, Monks A, Evans D, Morris J, Polley E, Teicher BA. Bromodomain and hedgehog pathway targets in small cell lung cancer. Cancer Lett. 2016 Feb 28;371(2):225-39. doi: 10.1016/j.canlet.2015.12.001. PubMed PMID: 26683772; PubMed Central PMCID: PMC4738144.
20: Zhang T, Armstrong AJ. Docetaxel Resistance in Prostate Cancer: Taking It Up a Notch. Clin Cancer Res. 2015 Oct 15;21(20):4505-7. doi: 10.1158/1078-0432.CCR-15-1613. PubMed PMID: 26307134.

Explore Compound Types